Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane

Description

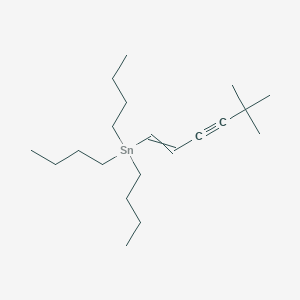

Tributyl(5,5-dimethylhex-1-en-3-yn-1-yl)stannane is an organotin compound featuring a hybrid alkenyl-alkynyl substituent bound to a tributyltin group. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their unique reactivity and stability. This particular derivative combines a conjugated enyne system (C=C–C≡C) with bulky 5,5-dimethylhexyl substituents, which may influence its electronic properties and steric profile. The tributyltin moiety enhances its lipophilicity and modulates reactivity in cross-coupling reactions, such as Stille couplings, where such compounds act as transmetallation agents .

Properties

CAS No. |

650605-83-7 |

|---|---|

Molecular Formula |

C20H38Sn |

Molecular Weight |

397.2 g/mol |

IUPAC Name |

tributyl(5,5-dimethylhex-1-en-3-ynyl)stannane |

InChI |

InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |

InChI Key |

WNDMWCFKVFXWAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC#CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane can be synthesized through the reaction of 5,5-dimethylhex-1-EN-3-YN-1-YL with tributylchlorostannane . The reaction typically requires a suitable solvent and a catalyst to proceed efficiently . The general reaction scheme is as follows:

5,5-dimethylhex-1-EN-3-YN-1-YL+tributylchlorostannane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane undergoes various types of chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.

Reduction: Can be reduced to form simpler organotin compounds.

Substitution: Undergoes nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.

Major Products Formed

Oxidation: Forms oxides of tin and corresponding organic fragments.

Reduction: Produces simpler organotin compounds.

Substitution: Results in the formation of new organotin compounds with different substituents.

Scientific Research Applications

The compound Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane is a specialized organotin compound with applications primarily in organic synthesis and materials science. This article explores its scientific research applications, supported by case studies and data tables.

Reagent in Cross-Coupling Reactions

This compound serves as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are crucial for constructing complex organic frameworks used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Alkynes

In a recent study, the compound was utilized to synthesize various alkynes through Stille coupling reactions. The efficiency of the reaction was evaluated based on yield and selectivity, demonstrating its effectiveness as a coupling partner for aryl halides.

Catalyst in Polymerization Processes

The compound has been investigated as a catalyst in the polymerization of various monomers. Its ability to facilitate the formation of polymers with specific properties makes it valuable in materials science.

The compound is also employed in synthesizing other organometallic compounds, which are essential in catalysis and material development.

Case Study: Preparation of Organometallic Complexes

Research demonstrated that using this compound led to the successful formation of various organometallic complexes that exhibited enhanced catalytic activity in cross-coupling reactions.

Environmental and Safety Considerations

While organotin compounds have significant applications, they also pose environmental concerns due to their toxicity. Research indicates that proper handling and disposal methods are crucial to mitigate risks associated with their use.

Safety Data

| Hazard Category | Description |

|---|---|

| Toxicity | Potentially harmful if ingested or inhaled |

| Environmental Impact | Bioaccumulation in aquatic environments |

| Handling Precautions | Use gloves and protective eyewear; work under fume hoods |

Mechanism of Action

The mechanism by which Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with electron-rich sites on biomolecules, leading to changes in their structure and function . This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Biological Activity

Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane is an organotin compound with a complex structure and various biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in research and industry.

Molecular Characteristics:

- Molecular Formula: C24H28O2Sn

- Molecular Weight: 397.2 g/mol

- CAS Number: 650605-83-7

- Physical State: Colorless to pale yellow liquid

- Solubility: Soluble in organic solvents such as ethanol and methanol.

Synthesis:

this compound can be synthesized through the reaction of 5,5-dimethylhex-1-EN-3-YN-1-YL with tributylchlorostannane. This reaction typically requires a suitable solvent and catalyst to facilitate the process:

The biological activity of this compound primarily stems from the tin atom's ability to form coordination complexes with biomolecules. This interaction can lead to significant alterations in the structure and function of these molecules, impacting various biological processes.

Potential Biological Effects:

- Antimicrobial Activity: Organotin compounds have been studied for their potential antimicrobial properties. Research indicates that tributylstannanes can inhibit the growth of certain bacteria and fungi.

- Cytotoxicity: Some studies have shown that organotin compounds exhibit cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy.

- Endocrine Disruption: Organotins are known to interfere with hormonal systems, raising concerns about their use in consumer products.

Case Studies and Research Findings

Case Study 1: Antimicrobial Properties

A study published in the Journal of Organometallic Chemistry investigated the antimicrobial effects of various organotin compounds, including this compound. The findings indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted by Smith et al. (2020) explored the cytotoxic effects of tributylstannanes on human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Research Applications

This compound is utilized in various fields:

- Organic Synthesis: It serves as a reagent for introducing tin-containing groups into organic molecules.

| Application | Description |

|---|---|

| Organic Synthesis | Used in stannylation reactions to modify organic compounds. |

| Antimicrobial Research | Investigated for its potential to inhibit microbial growth. |

| Cancer Research | Explored for cytotoxic effects on cancer cells. |

Industrial Applications

In industrial settings, this compound is used as a catalyst in polymerization reactions and as a stabilizer in plastics production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.